GSK-B
CAS No.: 884599-96-6
Cat. No.: VC0529537
Molecular Formula: C27H31F6NO2
Molecular Weight: 515.5404
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 884599-96-6 |
---|---|
Molecular Formula | C27H31F6NO2 |
Molecular Weight | 515.5404 |
IUPAC Name | [1-[4-Methyl-1(R)-(4-trifluoromethyl-phenyl)-pentyl]-2(S)-(4-trifluoromethyl-phenyl)-piperidin-4(R)-yl]-acetic acid |
Standard InChI | InChI=1S/C27H31F6NO2/c1-17(2)3-12-23(19-4-8-21(9-5-19)26(28,29)30)34-14-13-18(16-25(35)36)15-24(34)20-6-10-22(11-7-20)27(31,32)33/h4-11,17-18,23-24H,3,12-16H2,1-2H3,(H,35,36)/t18-,23-,24+/m1/s1 |
Standard InChI Key | JWENOJGRPMPNAG-QFWMQHCXSA-N |
SMILES | O=C(O)C[C@H]1C[C@@H](C2=CC=C(C(F)(F)F)C=C2)N([C@@H](C3=CC=C(C(F)(F)F)C=C3)CCC(C)C)CC1 |
Appearance | Solid powder |
Introduction
GSK-3β Inhibitors: Chemical Classes and Potency
Maleimide Derivatives
Maleimide derivatives represent one of the most potent classes of GSK-3β inhibitors. These compounds typically bind to the ATP pocket of GSK-3β through specific interactions with key amino acid residues. Several maleimide compounds have shown inhibitory activity in the low nanomolar range, with IC50 values between 70-340 nM .
The binding mode of maleimide inhibitors has been well-characterized through X-ray crystallographic analyses. A common feature in their binding mechanism involves the maleimide nitrogen interacting with the carbonyl oxygen of Asp133 and the oxygen of the compound interacting with the backbone nitrogen of Val135 . Additional interactions with residues such as Arg141 and Gln185 further stabilize the binding, contributing to the high potency of these inhibitors.
Some notable maleimide-based inhibitors include compounds that exhibited IC50 values below 4 nM, demonstrating remarkable potency against GSK-3β while maintaining good selectivity against other kinases such as PKCβII, CDK2, and CDK4 .
Stereoisomers of Schisandrin B
Stereoisomers of Schisandrin B (Sch B) have been identified as potent GSK-3β inhibitors, with significant implications for Alzheimer's disease treatment. The four stereoisomers, designated as (+)-1, (−)-1, (+)-2, and (−)-2, selectively target GSK-3β in an orthosteric binding mode, with IC50 values of 340, 290, 80, and 70 nM, respectively .
These compounds have demonstrated the ability to increase the expression of p-GSK-3β (Ser9) while decreasing the expressions of p-GSK-3β (Tyr216) and p-GSK-3β (Tyr279). This modulation of GSK-3β phosphorylation states is significant as it affects the enzyme's activity in cellular contexts. Furthermore, these stereoisomers have shown promising effects in alleviating cell injury induced by Aβ and improving cognitive disorders in AD mice models, with (+)-2 and (−)-2 exhibiting particularly noteworthy efficacy .
The findings regarding Schisandrin B stereoisomers provide valuable insights into structure-activity relationships and the importance of stereochemistry in determining biological activity against GSK-3β.
Indirubine Derivatives
Indirubine derivatives represent another important class of GSK-3β inhibitors. Compounds such as 6-bromoindirubin-3′-oxime (compound 39) have shown exceptional potency with an IC50 value of 5 nM . The binding mode of this compound has been elucidated through X-ray crystallography, revealing four major interactions with GSK-3β: the nitrogen interacts with the carbonyl oxygen of Asp133, the oxygen interacts with the backbone nitrogen of Val135, and additional interactions occur with the oxygens of Val135 and Pro136, as well as a van der Waals contact between the bromine and Leu132 .
Some indirubine derivatives were designed with extended amino side chains to enhance selectivity and water solubility. These modifications resulted in compounds that effectively inhibited β-catenin Ser33/37/Thr41 phosphorylation by GSK-3 while exhibiting reduced cytotoxicity .
Arylimidazoles: CHIR Compounds
The arylimidazoles CHIR 99021 (compound 95) and CHIR 98014 (compound 96) are particularly effective ATP competitive inhibitors of GSK-3, with IC50 values ≤ 10 nM. These compounds have demonstrated remarkable selectivity, exhibiting 500 to 10,000-fold selectivity for GSK-3 versus 20 other kinases tested .
CHIR compounds have shown significant biological effects relevant to GSK-3β inhibition. They rapidly lower blood glucose levels in diabetic rodent models and enhance glucose transport as well as glycogen synthase activation in insulin-resistant skeletal muscle from type 2 diabetic rats. The nitropyridine CHIR 98014 has demonstrated potent reduction of Ser396 tau phosphorylation in human neuronal cell lines .
In vivo studies with CHIR 98014 have shown that intravenous administration at 30 mg/kg results in a maximal brain concentration of 7 μM and leads to approximately 40% reduction in the phosphorylation of tau in the cortex and a significant 3-fold reduction of the 43 kDa isoform in the hippocampus. Additionally, a 50% reduction of GSK-3β activity was observed in treated animals compared to controls .
Oxadiazole Derivatives
Oxadiazole derivatives have emerged as a promising class of GSK-3β inhibitors with impressive potency and selectivity profiles. Compound 114, for example, exhibits an IC50 value of 2.3 nM against GSK-3β, representing a 28-fold increase in activity compared to its homologue (compound 110) .
The binding mode of oxadiazole inhibitors has been characterized through X-ray crystallography. For instance, the nitrogen of the benzimidazole in compound 114 forms a hydrogen bond with the backbone NH of the hinge region at Val135, and one nitrogen of the oxadiazole ring makes a hydrogen bond with the NH of Asp200. The hydrogen atom on the carbon of the benzimidazole makes an additional hydrogen bond with the carbonyl oxygen of Val135 .
Some oxadiazole derivatives, such as compounds 116 and 118, have demonstrated favorable pharmacokinetic properties, including good oral absorption with bioavailability of 72.8% and 65.5%, respectively, in rats. These compounds also exhibited favorable blood-brain barrier permeability, which is crucial for targeting GSK-3β in the central nervous system .
In vivo testing of compounds 116 and 118 using the CWS model in mice demonstrated significant reduction of tau phosphorylation at several GSK-3β-directed sites, including Ser199, Thr205, Thr231, and Ser396. Tau phosphorylation was reduced by 35% for compound 116 and 38% for compound 118 .
Structure-Activity Relationships and Binding Mechanisms
Common Binding Interactions
The X-ray crystallographic analyses of various GSK-3β inhibitors have revealed common binding interactions that contribute to their potency and selectivity. These interactions typically involve key residues in the ATP binding pocket of GSK-3β, including:
-
Hydrogen bonding with the hinge region, particularly with Val135
-
Interactions with Asp133 and Asp200
-
Water-mediated contacts with residues such as Gln185
-
Interactions with the positively charged Arg141
-
Van der Waals contacts with hydrophobic residues like Leu132
The specific pattern of these interactions varies among different chemical classes of inhibitors, contributing to their unique profiles of potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features that determine the potency and selectivity of GSK-3β inhibitors. For instance, in the case of Schisandrin B stereoisomers, the stereochemistry significantly influences the inhibitory activity, with (+)-2 and (−)-2 exhibiting higher potency (IC50 values of 80 and 70 nM, respectively) compared to (+)-1 and (−)-1 (IC50 values of 340 and 290 nM, respectively) .
Similarly, modifications to the maleimide scaffold have led to compounds with IC50 values in the low nanomolar range. The addition of specific functional groups has been shown to enhance selectivity against other kinases, such as PKCβII, CDK2, and CDK4 .
For oxadiazole derivatives, the stereochemistry plays a crucial role in determining activity. The S-isomers (compounds 116 and 118) were found to be eutomers, exhibiting higher potency compared to their R-counterparts .
Tables of GSK-3β Inhibitors
Table 1: Stereoisomers of Schisandrin B as GSK-3β Inhibitors
Table 2: Selected Maleimide-Based GSK-3β Inhibitors
Table 3: Arylimidazole and Oxadiazole GSK-3β Inhibitors
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume